molecular formula C21H34O4 B14435864 4-Oxo-4H-pyran-3-yl hexadecanoate CAS No. 82765-86-4

4-Oxo-4H-pyran-3-yl hexadecanoate

Cat. No.: B14435864
CAS No.: 82765-86-4
M. Wt: 350.5 g/mol
InChI Key: CYRJPZINAUBYSS-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyran-3-yl hexadecanoate is a chemical compound with the molecular formula C21H34O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which combines the pyran ring with a hexadecanoate ester group, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyran-3-yl hexadecanoate typically involves multicomponent reactions. One common method is the one-pot synthesis, which allows for the formation of the pyran ring and the ester group in a single reaction vessel. This method often employs catalysts such as organic or inorganic acids, bases, or even biocatalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyran-3-yl hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups attached to the pyran ring or the ester group .

Scientific Research Applications

4-Oxo-4H-pyran-3-yl hexadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 4-Oxo-4H-pyran-3-yl hexadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to induce apoptosis in cancer cells by interacting with proteins involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-pyran-3-yl hexadecanoate stands out due to its long hexadecanoate ester chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability .

Properties

CAS No.

82765-86-4

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(4-oxopyran-3-yl) hexadecanoate

InChI

InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(23)25-20-18-24-17-16-19(20)22/h16-18H,2-15H2,1H3

InChI Key

CYRJPZINAUBYSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=COC=CC1=O

Origin of Product

United States

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